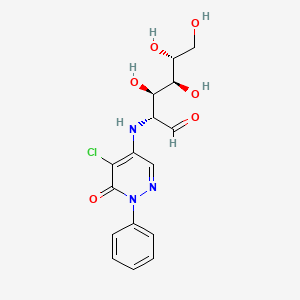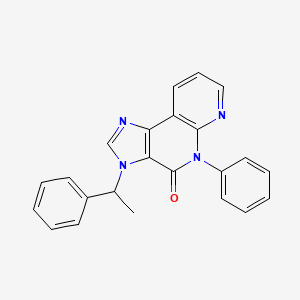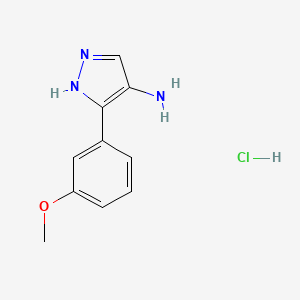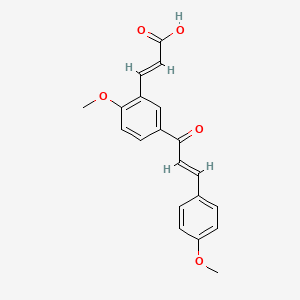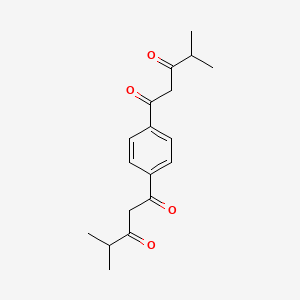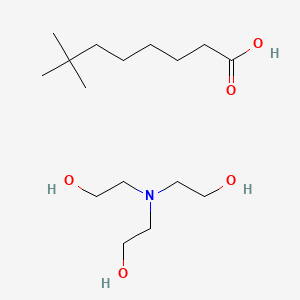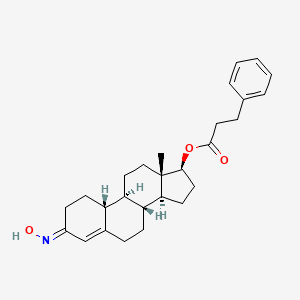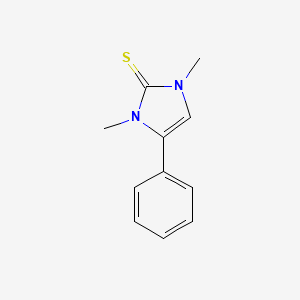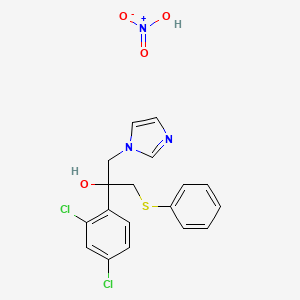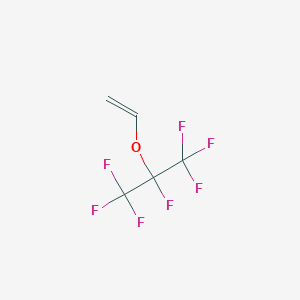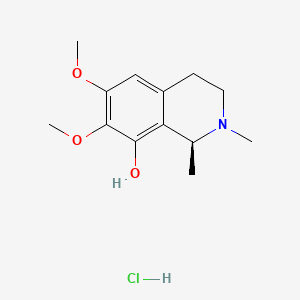
Pellotine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pellotine hydrochloride is an alkaloid found in the Lophophora species, particularly in Lophophora diffusa . It is known for its slightly narcotic properties and has been used by Native Americans as a constituent of peyote for sacramental purposes . This compound has been reported to have hypnotic effects, causing drowsiness and a desire to avoid physical or mental exertion .
Preparation Methods
The synthetic routes and reaction conditions for preparing pellotine hydrochloride are not extensively documented in the literature. it is known that pellotine can be isolated from the Lophophora species. Industrial production methods likely involve the extraction and purification of the alkaloid from the cactus .
Chemical Reactions Analysis
Pellotine hydrochloride undergoes various chemical reactions, including:
Oxidation: Pellotine can be oxidized to form pellotine-N-oxide.
Substitution: Pellotine can undergo substitution reactions, particularly involving its methoxy groups.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation and specific catalysts for substitution reactions. The major products formed from these reactions include pellotine-N-oxide and other derivatives .
Scientific Research Applications
Pellotine hydrochloride has several scientific research applications:
Mechanism of Action
Pellotine hydrochloride exerts its effects primarily through the modulation of serotonergic receptors. It is selective for the serotonin (5-HT)1D, 5-HT6, and 5-HT7 receptors, where it binds with affinities in the nanomolar range . This compound acts as an agonist at the 5-HT6 receptor and an inverse agonist at the 5-HT7 receptor . These interactions lead to its hypnotic effects, including decreased locomotion, inhibition of REM sleep, and promotion of sleep fragmentation .
Comparison with Similar Compounds
Pellotine hydrochloride can be compared with other similar compounds, such as:
Mescaline: Another alkaloid found in the Lophophora species, known for its psychoactive effects.
Anhalonidine: A phenolic tetrahydroisoquinoline alkaloid similar to pellotine.
Lophophorine: A non-phenolic tetrahydroisoquinoline alkaloid.
This compound is unique due to its specific hypnotic properties and its selective binding to serotonergic receptors, which distinguishes it from other alkaloids like mescaline that have more pronounced psychoactive effects .
Properties
CAS No. |
74525-27-2 |
|---|---|
Molecular Formula |
C13H20ClNO3 |
Molecular Weight |
273.75 g/mol |
IUPAC Name |
(1S)-6,7-dimethoxy-1,2-dimethyl-3,4-dihydro-1H-isoquinolin-8-ol;hydrochloride |
InChI |
InChI=1S/C13H19NO3.ClH/c1-8-11-9(5-6-14(8)2)7-10(16-3)13(17-4)12(11)15;/h7-8,15H,5-6H2,1-4H3;1H/t8-;/m0./s1 |
InChI Key |
QJOXYDTYRYWHII-QRPNPIFTSA-N |
Isomeric SMILES |
C[C@H]1C2=C(C(=C(C=C2CCN1C)OC)OC)O.Cl |
Canonical SMILES |
CC1C2=C(C(=C(C=C2CCN1C)OC)OC)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


